Cas no 1600907-49-0 (1-fluoro-4-(2-iodo-1-propoxyethyl)benzene)

1-Fluoro-4-(2-iodo-1-propoxyethyl)benzene is a fluorinated and iodinated aromatic ether compound with potential utility in organic synthesis and pharmaceutical research. Its structure, featuring both fluorine and iodine substituents, offers versatility as a building block for further functionalization, particularly in cross-coupling reactions or nucleophilic substitutions. The presence of the iodoethoxy moiety enhances reactivity in metal-catalyzed transformations, while the fluorine atom can influence electronic properties and metabolic stability in drug design. This compound may serve as an intermediate in the development of bioactive molecules or advanced materials. Careful handling is advised due to the presence of iodine, which may require light-sensitive or inert conditions during storage and reactions.
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene structure
1600907-49-0 structure
Product name:1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
CAS No:1600907-49-0
MF:C11H14FIO
MW:308.131139278412
CID:5998204
PubChem ID:114772017

1-fluoro-4-(2-iodo-1-propoxyethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
    • EN300-1134235
    • 1600907-49-0
    • Inchi: 1S/C11H14FIO/c1-2-7-14-11(8-13)9-3-5-10(12)6-4-9/h3-6,11H,2,7-8H2,1H3
    • InChI Key: JVBUCJKVNBHHFI-UHFFFAOYSA-N
    • SMILES: ICC(C1C=CC(=CC=1)F)OCCC

Computed Properties

  • Exact Mass: 308.00734g/mol
  • Monoisotopic Mass: 308.00734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.7

1-fluoro-4-(2-iodo-1-propoxyethyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1134235-0.25g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1134235-2.5g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1134235-0.1g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1134235-0.05g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1134235-10g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1134235-5g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0 95%
5g
$2028.0 2023-10-26
Enamine
EN300-1134235-0.5g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1134235-1.0g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0
1g
$0.0 2023-06-09
Enamine
EN300-1134235-1g
1-fluoro-4-(2-iodo-1-propoxyethyl)benzene
1600907-49-0 95%
1g
$699.0 2023-10-26

Additional information on 1-fluoro-4-(2-iodo-1-propoxyethyl)benzene

1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene: A Versatile Intermediate in Pharmaceutical and Material Sciences

1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene, with the chemical formula C10H12FI2O, represents a significant compound in the field of organic chemistry. This molecule features a benzene ring substituted with a fluorine atom at the 1-position and a complex functional group at the 4-position, consisting of an iodo group attached to a propoxyethyl chain. The structural complexity of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.

Recent studies have highlighted the potential of 1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene in the development of novel drug candidates. A 2023 publication in Journal of Medicinal Chemistry reported its application as a building block for the synthesis of antifungal agents. The iodo substituent at the 2-position of the propoxyethyl chain was found to enhance the reactivity of the molecule, enabling efficient coupling reactions with various nucleophiles. This property has been leveraged to create derivatives with improved bioavailability and target specificity.

The propoxyethyl group in 1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene is particularly noteworthy for its role in modulating the physicochemical properties of the compound. Research published in Organic & Biomolecular Chemistry (2022) demonstrated that the presence of this group can significantly alter the solubility and membrane permeability of the resulting molecules. This has important implications for drug delivery systems, where controlled release and enhanced cellular uptake are critical.

From a synthetic perspective, the synthesis of 1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene has been optimized through various methodologies. A 2024 study in Green Chemistry described a sustainable approach using microwave-assisted reactions to achieve high yields with minimal byproducts. The use of environmentally friendly solvents and catalysts in this process aligns with current trends in green chemistry, making the compound more accessible for industrial applications.

Applications of 1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene extend beyond pharmaceuticals into material sciences. Recent advancements in polymer chemistry have explored its potential as a monomer for creating functional polymers. A 2023 paper in Advanced Materials showcased its use in the synthesis of conductive polymers with tunable electrical properties. The fluoro substitution at the 1-position was found to influence the electronic behavior of the polymer chains, offering new possibilities for electronic devices.

The iodo functionality in 1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene also plays a crucial role in its reactivity. This group is known to participate in various coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in drug discovery. A 2023 review in Chemical Reviews emphasized the importance of iodo groups in the synthesis of heterocyclic compounds, which are common in medicinal chemistry.

From a safety standpoint, 1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene is handled in accordance with standard laboratory practices. While it is not classified as a hazardous material under current regulations, proper storage conditions and protective equipment are recommended during handling to ensure workplace safety. This aligns with the principles of good chemical management in research settings.

Looking ahead, the potential of 1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene continues to be explored in multiple domains. Ongoing research in nanotechnology is investigating its use as a component in nanocarriers for targeted drug delivery. Additionally, its role in the development of biodegradable materials is being studied to address environmental concerns in industrial applications.

In conclusion, 1-Fluoro-4-(2-Iodo-1-Propropoxyethyl)Benzene exemplifies the importance of structural complexity in organic chemistry. Its unique combination of fluoro, iodo, and propoxyethyl functionalities positions it as a versatile intermediate with broad applications in pharmaceuticals, materials science, and green chemistry. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in the development of innovative solutions across various scientific fields.

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